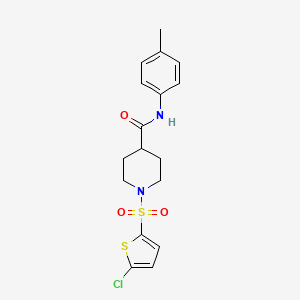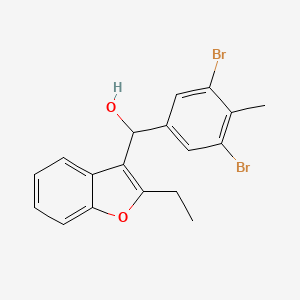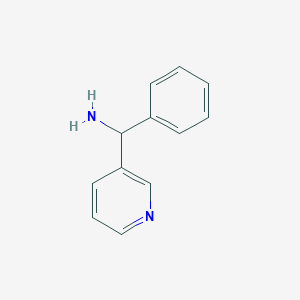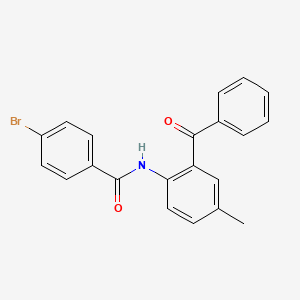
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(p-tolyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(p-tolyl)piperidine-4-carboxamide, also known as CP-99994, is a synthetic compound that has been extensively studied for its potential use in scientific research. CP-99994 belongs to the class of piperidine carboxamide derivatives and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Drug Design and Development
Piperidine derivatives are pivotal in the pharmaceutical industry due to their presence in numerous classes of therapeutic agents. The compound could serve as a key intermediate in the synthesis of novel drugs, particularly for targeting neurological disorders where piperidine structures are often beneficial .
Synthesis of Enantiomerically Enriched Compounds
The chiral nature of piperidine derivatives makes them suitable for creating enantiomerically enriched compounds. These are crucial in developing drugs with specific stereochemical preferences, which can greatly influence drug efficacy and safety .
Computational Chemistry Modeling
The compound’s structure could be used in computational chemistry to model interactions with biological targets, helping to predict binding affinities and reactivity patterns before synthesis in the lab.
Each of these applications offers a unique avenue for scientific exploration and innovation, leveraging the complex structure of this piperidine derivative. While the web search did not yield specific current research applications for this compound, the potential uses outlined are based on the general roles that similar piperidine structures play in various scientific fields .
Eigenschaften
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S2/c1-12-2-4-14(5-3-12)19-17(21)13-8-10-20(11-9-13)25(22,23)16-7-6-15(18)24-16/h2-7,13H,8-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJJMVUFYBVMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(p-tolyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2856592.png)


![4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid](/img/structure/B2856599.png)


![3-(3,5-dimethoxybenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2856603.png)

![N-{3-methyl-5-[(E)-2-(5-{[(4-methylbenzyl)amino]sulfonyl}-2-thienyl)vinyl]isoxazol-4-yl}propanamide](/img/structure/B2856607.png)
![9-(3-methoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2856608.png)


![2,6-dichloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyridine-3-sulfonamide](/img/structure/B2856614.png)